Podocarpus flavanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

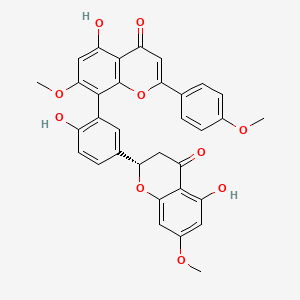

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-8-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHLYSWNQTVRDR-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100350 | |

| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110382-42-8 | |

| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110382-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Podocarpus Flavanones: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of flavanones derived from the genus Podocarpus, a group of conifers with significant phytochemical interest. The focus is on the natural sources, geographical distribution, quantitative analysis, and experimental protocols for the isolation and characterization of these compounds, particularly biflavonoids, which are prominent in this genus.

Natural Sources and Geographical Distribution of Podocarpus Flavanones

The genus Podocarpus is the largest and most widely distributed of the Podocarpaceae family, comprising over 100 species of evergreen trees and shrubs.[1] These species are primarily found in the tropical, subtropical, and warm-temperate regions of the Southern Hemisphere, including Australasia, Malesia, and South America, with some species extending into the mountainous regions of Africa, Japan, and Central America. Phytochemical investigations have revealed that many Podocarpus species are rich sources of biflavonoids, a class of compounds where two flavonoid units are linked together. The most frequently isolated biflavonoids from this genus are of the amentoflavone (B1664850) and hinokiflavone (B190357) types.

Key flavanone-producing Podocarpus species and their primary distribution are detailed below:

-

Podocarpus macrophyllus (Buddhist Pine, Yew Plum Pine): Native to southern Japan and China, this species is a known source of several biflavonoids, including hinokiflavone, sciadopitysin (B1680922), and podocarpusflavone A and B.[1] It is widely cultivated as an ornamental plant in subtropical regions.[1][2]

-

Podocarpus neriifolius (Brown Pine): This species has a broad distribution ranging from Nepal and eastern India through Southeast Asia to the Philippines and New Guinea.[3] It grows in tropical and subtropical wet forests.[3] Studies have confirmed the presence of podocarpusflavone A, podocarpusflavone B, robustaflavone, and sciadopitysin in this species.[3]

-

Podocarpus henkelii (Henkel's Yellowwood): Native to the high, moist forests of South Africa, particularly in the Drakensberg mountains.[4][5] This species has been shown to contain podocarpusflavone A, isoginkgetin, and 7,4',7'',4'''-tetramethoxy amentoflavone.[6]

-

Podocarpus nakaii : An endemic plant found in the mountainous areas of Taiwan.[7] It is a significant source of [3′→8″]-biflavonoids, including amentoflavone, podocarpusflavone A, II-4″,I-7-dimethoxyamentoflavone, and heveaflavone (B112779).[7]

-

Podocarpus taxifolia : This species is noted as a source of a compound referred to as "podocarpus flavanone".

-

Podocarpus nagi : Research on the leaves of this species has led to the development of methods for quantifying amentoflavone.[8]

-

Podocarpus imbricatus : This species has been found to contain podocarpusflavone A and robustaflavone, among other biflavonoids.

Data Presentation: Quantitative Analysis of Flavanones

Quantitative data on the yield of specific flavanones from Podocarpus species is crucial for evaluating their potential as a source for drug development. While comprehensive data across all species is limited, available studies provide valuable benchmarks.

Total Flavonoid Content in Select Podocarpus Species

The total flavonoid content provides a broad measure of the flavanone (B1672756) richness in different species. The following table summarizes the total flavonoid content in the methanolic extracts of the leaves of four species.

| Podocarpus Species | Total Flavonoid Content (mg/g of dry extract) |

| P. neriifolius | 23.5 |

| P. elongatus | Not Specified |

| P. macrophyllus | Not Specified |

| P. gracilior | Not Specified |

Data sourced from a study on the phytochemical and metabolic profiling of Podocarpus species in Egypt.

Isolated Yield of Biflavonoids from Podocarpus nakaii

A more specific measure is the isolated yield of individual compounds from a given amount of plant material. The following data were obtained from the bioassay-guided fractionation of the twigs of P. nakaii.[7]

| Compound | Starting Plant Material (Dried Twigs) | Isolated Yield (mg) | Yield (%) |

| Amentoflavone (AF) | 7.2 kg | 8.2 | 0.00011% |

| Podocarpusflavone A (PF) | 7.2 kg | 126 | 0.00175% |

| II-4″,I-7-dimethoxyamentoflavone (DAF) | 7.2 kg | 213 | 0.00296% |

| Heveaflavone (HF) | 7.2 kg | 5.0 | 0.00007% |

Note: Yields are calculated based on the starting dry weight of the plant material.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of biflavonoids, using the protocol for Podocarpus nakaii as a representative example.[7]

Plant Material Collection and Preparation

-

Collection: Twigs of Podocarpus nakaii Hayata were collected from the midland mountains (Nantou) of Taiwan.

-

Identification: The plant material was identified by a qualified botanist, and a voucher specimen (NRICM, No. NRICM200607A1) was deposited at the National Research Institute of Chinese Medicine, Taipei, Taiwan.[7]

-

Preparation: The collected twigs were dried before extraction.

Extraction and Fractionation

-

Extraction: The dried twigs (7.2 kg) were extracted three times with 95% ethanol (B145695) (40 L) at 45°C. The ethanol extracts were combined and concentrated under a vacuum.

-

Solvent Partitioning: The resulting crude extract was partitioned between n-hexane and water (1:1, v/v). The aqueous portion was subsequently partitioned with ethyl acetate (B1210297) (EtOAc).

-

Fraction Collection: The EtOAc-soluble layer was evaporated to yield 108.5 g of fractionated extract.

Isolation by Column Chromatography

-

Initial Silica (B1680970) Gel Chromatography: The EtOAc-soluble fraction (108.5 g) was subjected to column chromatography on a silica gel column.

-

Gradient Elution: A gradient solvent system of dichloromethane/methanol (CH₂Cl₂/MeOH), ranging from 15:1 to 1:1, was used to elute the compounds, resulting in nine primary fractions (Fr. E1-E9).

-

Further Purification of Fractions:

-

Fraction E3 (770 mg): Purified by repeated column chromatography on silica gel with a CH₂Cl₂/MeOH (2:1) eluent to afford heveaflavone (5.0 mg) and II-4″,I-7-dimethylamentoflavone (213 mg).[7]

-

Fraction E5: Crystallization of this fraction yielded podocarpusflavone-A (126 mg).[7]

-

Fraction E7: This fraction was further chromatographed on a silica gel column using a CH₂Cl₂/MeOH gradient to yield sub-fractions. Sub-fraction E7B was then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) using a MeOH/H₂O (55:40) mobile phase to yield amentoflavone (8.2 mg).[7]

-

Structural Elucidation

The structures of the isolated biflavonoids were determined through detailed spectroscopic analyses, including:

-

1D NMR: ¹H and ¹³C NMR spectroscopy.

-

2D NMR: ¹H-¹H COSY, HMQC, and HMBC experiments.

-

Mass Spectrometry (MS): Negative Electrospray Ionization Mass Spectrometry (ESIMS) was used to determine the molecular formula.

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy were used to identify functional groups and chromophores.

The obtained spectral data were compared with literature values for confirmation.[7]

Visualizations: Biosynthetic Pathway and Experimental Workflow

Biosynthesis of Podocarpus Biflavonoids

The biosynthesis of biflavonoids in Podocarpus follows the general flavonoid pathway, starting from the amino acid phenylalanine. The key step is the dimerization of flavone (B191248) monomers, such as apigenin, to form the characteristic biflavonoid skeleton. A crucial enzyme in this dimerization process in gymnosperms is a specific cytochrome P450, CYP90J. This enzyme catalyzes the intermolecular C-C bond formation. Subsequent modifications, such as methylation by O-methyltransferases (OMTs), lead to the diversity of biflavonoids observed in nature.

Caption: Generalized biosynthetic pathway of Podocarpus biflavonoids.

Experimental Workflow for Biflavonoid Isolation

The process of isolating specific biflavonoids from Podocarpus plant material involves a multi-step workflow, starting with extraction and progressing through various chromatographic purification stages.

Caption: Workflow for the isolation of biflavonoids from Podocarpus.

References

- 1. PBuddhist pine / podocarpus macrophyllus / buddha pine: Philippine Medicinal Herbs / StuartXchange [stuartxchange.com]

- 2. researchgate.net [researchgate.net]

- 3. jipb.net [jipb.net]

- 4. Podocarpus henkelii - CJM Tree Growers [cjmgrowers.co.za]

- 5. Podocarpus henkelii or Henkel's yellowwood | Care and Growing [consultaplantas.com]

- 6. researchgate.net [researchgate.net]

- 7. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemosystematics of Podocarpus Biflavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Podocarpus, one of the most widespread and numerous of the Podocarpaceae family, is characterized by a rich diversity of secondary metabolites, among which biflavonoids are of significant chemosystematic and pharmacological interest. This technical guide provides a comprehensive overview of the biflavonoid distribution within the Podocarpus genus, detailing the experimental protocols for their extraction, isolation, and characterization. Furthermore, it delves into the known signaling pathways modulated by these compounds, offering insights for drug discovery and development. The data presented herein, including a comparative analysis of biflavonoid profiles across various species, underscores the utility of these molecules as taxonomic markers and as potential therapeutic agents.

Introduction to the Chemosystematics of Podocarpus Biflavonoids

Chemosystematics, the classification of organisms based on their chemical constituents, has proven to be a valuable tool in resolving taxonomic ambiguities within the plant kingdom. In the genus Podocarpus, biflavonoids—dimeric flavonoids—have emerged as significant chemotaxonomic markers.[1] These complex polyphenolic compounds, primarily derivatives of amentoflavone (B1664850) and hinokiflavone (B190357), exhibit distinct patterns of distribution across different Podocarpus species, aiding in their systematic classification.[1]

The structural diversity of biflavonoids, arising from different interflavonoid linkages and variations in hydroxylation and methylation patterns, provides a rich dataset for chemotaxonomic analysis. The presence, absence, or relative abundance of specific biflavonoids can help delineate species, understand phylogenetic relationships, and even provide insights into the evolutionary history of the genus. For instance, the distribution of flavonoid glycosides has been used to support the division of Podocarpus sensu lato into distinct genera.[2]

Beyond their taxonomic significance, Podocarpus biflavonoids have garnered considerable attention for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This dual importance makes the study of Podocarpus biflavonoids a compelling field of research for both plant scientists and drug development professionals.

Data Presentation: Biflavonoid Distribution in Podocarpus Species

The following tables summarize the currently available data on the distribution of biflavonoids and total flavonoid content in various Podocarpus species. It is important to note that comprehensive quantitative data for individual biflavonoids across a wide range of species is still an area of active research. Much of the existing literature focuses on the isolation and identification of these compounds, with quantitative analysis being less frequently reported.

Table 1: Qualitative and Quantitative Distribution of Biflavonoids in Select Podocarpus Species

| Species | Plant Part | Amentoflavone | Hinokiflavone | Podocarpusflavone A | Sciadopitysin | Isoginkgetin | Other Biflavonoids | Total Flavonoids (mg/g dry weight) | Reference |

| P. nagi | Leaves | Present | - | Present | Present | Present | Bilobetin, 7,4',7",4"'-tetramethoxy amentoflavone | Not Reported | [5][6] |

| P. nagi | Seeds | - | - | - | Present | - | Amentoflavone-4', 4"', 7, 7"-tetramethyl ether | Not Reported | [7] |

| P. nakaii | Twigs | Present | - | Present | - | - | II-4″,I-7-dimethoxyamentoflavone, Heveaflavone | Not Reported | [3] |

| P. macrophyllus | Leaves & Twigs | Present | - | Present | - | - | - | Not Reported | [2] |

| P. neriifolius | Not Specified | - | - | Present | Present | - | Podocarpusflavone B, Robustaflavone-7"-methyl ether, Robustaflavone | 23.5 | [8] |

| P. gracilior | Leaves | - | - | - | - | - | - | Not Reported | [8] |

| P. elongatus | Leaves | - | - | - | - | - | - | Not Reported | [8] |

| P. henkelii | Leaves | - | - | Present | - | Present | 7,4',7",4"'-tetramethoxy amentoflavone | Not Reported | [4] |

Note: "-" indicates that the compound was not reported in the cited literature for that species.

Table 2: Total Flavonoid and Phenolic Content in Egyptian Podocarpus Species

| Species | Total Flavonoids (mg/g) | Total Phenolic Compounds (mg/g) |

| P. neriifolius | 23.5 | 274.3 |

| P. elongatus | Not specified | Not specified |

| P. macrophyllus | Not specified | Not specified |

| P. gracilior | Not specified | Not specified |

Source: Adapted from Abdel-Hameed et al. (2022).[8]

Experimental Protocols

This section provides a detailed, synthesized methodology for the extraction, isolation, and analysis of biflavonoids from Podocarpus species, based on established protocols in the literature.

Extraction of Biflavonoids

-

Plant Material Preparation:

-

Collect fresh, healthy plant material (e.g., leaves, twigs).

-

Air-dry the material in a well-ventilated area or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

-

Alternatively, perform Soxhlet extraction with methanol (B129727) for 16-24 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of n-hexane and water (1:1 v/v) in a separatory funnel and shake vigorously.

-

Separate the layers and collect the aqueous layer.

-

Sequentially partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.

-

The ethyl acetate fraction is often enriched in biflavonoids. Concentrate this fraction to dryness for further purification.

-

Isolation and Purification of Biflavonoids

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC):

-

Use pre-coated silica gel 60 F254 plates.

-

Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 1% vanillin-sulfuric acid, followed by heating).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification of isolated compounds, use a reversed-phase C18 column.

-

Employ a gradient elution system with methanol and water (with 0.1% formic acid) as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 340 nm for amentoflavone).

-

Collect the peaks corresponding to the individual biflavonoids.

-

Structural Elucidation and Quantification

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Dissolve the purified compound in methanol and record the UV spectrum to observe the characteristic absorption maxima for flavonoids.

-

Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure of the biflavonoid. 2D NMR techniques such as COSY, HMQC, and HMBC are crucial for confirming the interflavonoid linkage and substitution patterns.

-

-

Quantitative Analysis by HPLC:

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.05% phosphoric acid) is a typical mobile phase.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.

-

Detection: Monitor the eluent at a wavelength of approximately 340 nm.

-

Quantification: Prepare a calibration curve using a pure standard of the biflavonoid of interest. Calculate the concentration of the biflavonoid in the plant extract based on the peak area.

-

Signaling Pathways Modulated by Podocarpus Biflavonoids

The pharmacological effects of Podocarpus biflavonoids are attributed to their interaction with various cellular signaling pathways. Amentoflavone and hinokiflavone, two of the most prevalent biflavonoids in this genus, have been shown to modulate key pathways involved in inflammation, cell proliferation, and apoptosis.

Amentoflavone Signaling Pathways

Amentoflavone is known to exert its anticancer and anti-inflammatory effects through the modulation of several signaling cascades.

Amentoflavone has been shown to inhibit the extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) signaling pathways.[2][3] By inhibiting these pathways, amentoflavone can suppress inflammation and reduce cancer cell proliferation. Additionally, amentoflavone can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a critical regulator of cell survival and growth.[2][3]

Hinokiflavone Signaling Pathway

Hinokiflavone, another prominent biflavonoid in Podocarpus, also exhibits anticancer properties by interfering with specific signaling pathways.

The anticancer effects of hinokiflavone are linked to its ability to interfere with the ERK1/2, p38, and NF-κB signaling pathways. This interference leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes involved in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis.

Conclusion and Future Directions

The study of biflavonoids in Podocarpus species offers a rich and multifaceted field of research with significant implications for both plant systematics and pharmacology. The distinct biflavonoid profiles of different species underscore their value as chemotaxonomic markers, providing a chemical fingerprint that can aid in species identification and phylogenetic analysis.

From a drug development perspective, the diverse biological activities of Podocarpus biflavonoids, particularly their anticancer and anti-inflammatory properties, highlight their potential as lead compounds for novel therapeutics. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for their further investigation and development.

Future research should focus on a more comprehensive quantitative analysis of biflavonoid content across a wider range of Podocarpus species to build a more robust chemosystematic database. Furthermore, in-depth mechanistic studies are needed to fully understand the therapeutic potential of these fascinating natural products and to explore their structure-activity relationships, which could guide the synthesis of even more potent and selective drug candidates. The integration of chemosystematics, phytochemistry, and pharmacology will be crucial in unlocking the full potential of Podocarpus biflavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. new.academiapublishing.org [new.academiapublishing.org]

- 7. jipb.net [jipb.net]

- 8. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Podocarpusflavone A in Podocarpaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone A, a methylated biflavonoid found in species of the Podocarpaceae family, exhibits a range of promising pharmacological activities. As a derivative of amentoflavone (B1664850), its biosynthesis involves the convergence of the general phenylpropanoid pathway, flavone (B191248) synthesis, and subsequent specialized biflavonoid modification steps. While the complete enzymatic machinery in Podocarpaceae has not been fully elucidated, a robust hypothetical pathway can be constructed based on well-characterized flavonoid biosynthesis and homologous pathways identified in other gymnosperms. This guide provides an in-depth overview of the proposed biosynthetic pathway, summarizes available quantitative data, details relevant experimental protocols, and outlines future research directions necessary for pathway validation and bioengineering applications.

Introduction

The Podocarpaceae family, a group of conifers predominantly found in the Southern Hemisphere, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoids. Among these, podocarpusflavone A has garnered significant interest. Structurally, it is 4'''-O-methylamentoflavone, a biflavonoid dimer formed from two apigenin (B1666066) monomers linked by a C-C bond, followed by a specific methylation event[1][2].

The biosynthesis of such complex molecules is a multi-stage process. It begins with the ubiquitous phenylpropanoid pathway, which supplies the foundational precursors for all flavonoids. These precursors are then channeled into the flavone synthesis pathway to produce the monomeric unit, apigenin. The final, and most specialized, steps involve the oxidative coupling of two apigenin molecules to form the amentoflavone backbone, and a subsequent regioselective methylation to yield podocarpusflavone A.

Research into the precise enzymes governing biflavonoid synthesis is limited[3]. However, recent studies in Ginkgo biloba have identified a specific cytochrome P450 monooxygenase and several O-methyltransferases responsible for the formation of podocarpusflavone A, providing a strong predictive model for the homologous pathway in Podocarpaceae[4]. This document synthesizes the current knowledge to present a comprehensive technical overview of this pathway.

The Proposed Biosynthetic Pathway

The formation of podocarpusflavone A can be dissected into three major stages:

-

Stage 1: Phenylpropanoid Pathway & Chalcone (B49325) Synthesis: The conversion of L-phenylalanine to 4-coumaroyl-CoA and its subsequent condensation with malonyl-CoA to form the chalcone scaffold.

-

Stage 2: Flavone Synthesis: The cyclization and oxidation of the chalcone intermediate to produce the flavone monomer, apigenin.

-

Stage 3: Biflavonoid Formation and Modification: The hypothesized oxidative dimerization of apigenin to amentoflavone and the final methylation step to produce podocarpusflavone A.

Stage 1 & 2: Biosynthesis of the Apigenin Monomer

This portion of the pathway is well-established in plants. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is then converted to the flavone apigenin.

The key enzymes involved are:

-

PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

C4H (Cinnamate 4-Hydroxylase): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4CL (4-Coumarate:CoA Ligase): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

CHS (Chalcone Synthase): Catalyzes the key condensation reaction of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

CHI (Chalcone Isomerase): Mediates the stereospecific intramolecular cyclization of naringenin chalcone to (2S)-naringenin.

-

FNS (Flavone Synthase): A key enzyme that introduces a double bond into the C-ring of naringenin to form apigenin. Plants utilize two types of FNS; FNS II, a cytochrome P450-dependent monooxygenase (from the CYP93B subfamily), is common in many species[5][6].

Stage 3: Biflavonoid Formation (Hypothesized Pathway)

The final two steps convert the apigenin monomer into podocarpusflavone A. While not yet confirmed in Podocarpaceae, strong evidence from other gymnosperms suggests the involvement of specific cytochrome P450 and O-methyltransferase enzymes[4].

Step 3a: Oxidative Coupling of Apigenin to Amentoflavone

This critical step involves the formation of a C-C bond between the C3' position of one apigenin molecule and the C8 position of a second apigenin molecule. This type of regioselective phenolic oxidative coupling is characteristic of certain cytochrome P450 enzymes, which can catalyze C-C bond formation through radical coupling mechanisms[7]. In Ginkgo biloba, the enzyme CYP90J6 has been identified as an "amentoflavone synthase" that dimerizes apigenin to produce amentoflavone[4]. It is highly probable that a homologous CYP enzyme performs this function in Podocarpus species.

Step 3b: Methylation of Amentoflavone to Podocarpusflavone A

The final reaction is the regioselective methylation of the hydroxyl group at the 4''' position of amentoflavone. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. In Ginkgo biloba, two OMTs, GbOMT4 and GbOMT5 , were shown to catalyze this specific transformation[4]. Plant OMTs are known for their specificity, and a homologous enzyme is hypothesized to be responsible for this final step in Podocarpaceae[8][9][10].

Quantitative Data

Direct enzyme kinetic data (e.g., Km, kcat) for the specific enzymes in the podocarpusflavone A pathway from Podocarpaceae species are not currently available in the literature. However, several studies have quantified the concentration of podocarpusflavone A and its precursor, amentoflavone, in plant tissues.

| Compound | Plant Source | Tissue | Method | Concentration / Yield | Reference |

| Podocarpusflavone A | Podocarpus macrophyllus | Twigs and Leaves | HPLC | Data reported but specific yield not isolated in abstract. | [11] |

| Podocarpusflavone A | Kielmeyera membranacea | Dichloromethane fraction | Column Chromatography | 101.9 mg isolated from 1888 mg of fraction. | [12] |

| Amentoflavone | Podocarpus macrophyllus | Twigs and Leaves | DPPH Assay (Antioxidant) | IC50 = 0.92 µM | [11] |

| Amentoflavone | Podocarpus macrophyllus | Twigs and Leaves | ABTS Assay (Antioxidant) | IC50 = 30.8 µM | [11] |

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to investigate the podocarpusflavone A pathway. Protocols 4.2 and 4.3 are hypothetical, based on standard enzyme assay methodologies, as specific protocols for these enzymes from Podocarpus have not been published.

Protocol: Extraction and Quantification of Flavonoids from Podocarpus spp.

This protocol describes a general method for extracting and quantifying podocarpusflavone A and related flavonoids from plant material.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, twigs) from the desired Podocarpus species. Dry the material at 40-50°C for 48 hours or until constant weight. Grind the dried tissue into a fine powder using a mill.

-

Extraction: Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as 80% methanol (B129727) or ethanol (1 L) at room temperature with occasional agitation for 24-48 hours.

-

Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator at <45°C to yield a crude aqueous extract.

-

Fractionation: Perform liquid-liquid partitioning of the aqueous extract against a series of solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297). Biflavonoids like podocarpusflavone A are typically enriched in the ethyl acetate fraction[11].

-

Purification: Concentrate the bioactive fraction (e.g., ethyl acetate) and subject it to column chromatography for purification. A Sephadex LH-20 column eluted with methanol is effective for separating flavonoids[12]. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Analysis and Quantification: Analyze the purified fractions using UPLC-MS/MS for identification and quantification[12]. The structure of the isolated compound should be confirmed using 1D and 2D NMR spectroscopy and comparison with literature data[11][12]. A standard curve with a pure podocarpusflavone A reference is required for accurate quantification.

Protocol: In Vitro Assay for Amentoflavone Synthase (CYP450) Activity (Hypothetical)

This protocol outlines a method to test for the hypothesized cytochrome P450-dependent dimerization of apigenin.

Methodology:

-

Microsome Isolation: Homogenize young, metabolically active Podocarpus tissue (e.g., young leaves) in a cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing sucrose, EDTA, DTT, and PVPP). Perform differential centrifugation to pellet the microsomal fraction (endoplasmic reticulum), which is enriched in CYP450 enzymes[13]. Resuspend the microsomal pellet in a storage buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume e.g., 200 µL) containing:

-

Resuspended microsomes (providing the enzyme source).

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). NADPH is essential for CYP450 activity.

-

Apigenin (substrate), dissolved in DMSO.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Enzyme Reaction: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding the substrate (apigenin). Incubate for 1-2 hours at 30°C.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold ethyl acetate containing an internal standard. Vortex vigorously and centrifuge to separate the layers.

-

Analysis: Analyze the ethyl acetate layer by UPLC-MS/MS to detect the formation of amentoflavone (m/z 538.46)[14]. A control reaction without NADPH or with heat-denatured microsomes should be run in parallel to confirm enzyme-dependent activity.

Protocol: In Vitro Assay for Amentoflavone O-methyltransferase (OMT) Activity (Hypothetical)

This protocol describes a method to test for the hypothesized SAM-dependent methylation of amentoflavone.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Podocarpus tissue by homogenizing in a suitable buffer (e.g., Tris-HCl with DTT and protease inhibitors). Centrifuge to remove cell debris and use the supernatant as the enzyme source. For more specific results, the OMT can be heterologously expressed and purified[8].

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume e.g., 100 µL) containing[8][15]:

-

Crude protein extract or purified recombinant enzyme.

-

Amentoflavone (substrate), dissolved in DMSO.

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

-

Enzyme Reaction: Incubate the mixture at 37°C for 1-2 hours.

-

Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of methanol. Centrifuge to pellet precipitated protein.

-

Analysis: Analyze the supernatant using HPLC or UPLC-MS/MS. Monitor for the disappearance of the amentoflavone substrate and the appearance of the podocarpusflavone A product (m/z 552.5)[2][12]. A control reaction without SAM should show no product formation.

Conclusion and Future Directions

The biosynthesis of podocarpusflavone A in Podocarpaceae is proposed as a sophisticated extension of the core flavonoid pathway, culminating in two key enzymatic steps: a cytochrome P450-mediated oxidative coupling of apigenin to form amentoflavone, followed by a highly specific O-methylation to yield the final product. While this pathway is strongly supported by functional genomics in other gymnosperms, its direct validation in the Podocarpaceae family remains a critical area for future research.

Key research objectives should include:

-

Enzyme Discovery: Utilizing transcriptomic data from Podocarpus species to identify candidate genes for amentoflavone synthase (CYP450) and amentoflavone 4'''-O-methyltransferase (OMT).

-

Functional Characterization: Cloning and heterologous expression of candidate genes, followed by in vitro enzyme assays (as outlined above) to confirm their catalytic activity and substrate specificity.

-

Metabolic Engineering: Once validated, these enzymes could be integrated into microbial chassis (e.g., E. coli, S. cerevisiae) to establish a platform for the sustainable, heterologous production of podocarpusflavone A and other valuable biflavonoids.

Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also provide essential tools for the biotechnological production of pharmacologically important compounds for drug development.

References

- 1. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 93G1 Is a Flavone Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 8. maxapress.com [maxapress.com]

- 9. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases [mdpi.com]

- 10. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Antimycobacterial Potential of Podocarpusflavone A from Kielmeyera membranacea: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Podocarpus Flavanone Derivatives: Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Podocarpus, a member of the Podocarpaceae family, is a rich source of diverse and biologically active secondary metabolites. Among these, flavanone (B1672756) derivatives, particularly a unique class of C-C linked biflavonoids, have garnered significant attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence of Flavanone Derivatives in Podocarpus

Flavanone derivatives are widespread within the Podocarpus genus, with biflavonoids being a characteristic chemical feature. These compounds are typically found in the leaves and twigs of various Podocarpus species. The specific flavanone profile and concentration can vary between species and even depend on geographical location and environmental factors.

Several key flavanone derivatives have been isolated and identified from various Podocarpus species. Notably, biflavonoids such as amentoflavone (B1664850), podocarpusflavone A, isoginkgetin, and their methylated derivatives are frequently reported.

Table 1: Quantitative Analysis of Total Flavonoid Content in a Methanolic Extract of Various Podocarpus Species

| Podocarpus Species | Total Flavonoid Content (mg/g of dry weight) |

| P. neriifolius | 23.5[1] |

| P. elongatus | Not explicitly quantified in the provided search results |

| P. macrophyllus | 3.98[1] |

| P. gracilior | 3.13[1] |

Table 2: Isolated Flavanone Derivatives from Various Podocarpus Species

| Podocarpus Species | Isolated Flavanone Derivatives | Plant Part |

| Podocarpus henkelii | 7,4',7'',4'''-Tetramethoxy amentoflavone, Isoginkgetin, Podocarpusflavone A | Leaves |

| Podocarpus nakaii | Amentoflavone, Podocarpusflavone A, II-4″,I-7-dimethoxyamentoflavone, Heveaflavone (B112779) | Twigs |

| Podocarpus macrophyllus | Podocarflavone A (an 8-aryl flavone) and 15 other known flavonoids | Twigs and Leaves[2] |

| Podocarpus taxifolia | Podocarpus flavanone | Not specified[3] |

| Podocarpus nagi | Amentoflavone | Leaves |

Experimental Protocols

General Experimental Workflow for Isolation and Characterization

The isolation and characterization of flavanone derivatives from Podocarpus species typically follow a multi-step process, as outlined in the workflow diagram below. This process begins with the extraction of plant material, followed by fractionation and purification using various chromatographic techniques, and finally, structure elucidation using spectroscopic methods.

Detailed Protocol for the Isolation of Biflavonoids from Podocarpus nakaii

This protocol is adapted from a study on the isolation of cytotoxic biflavonoids from the twigs of P. nakaii.

2.2.1. Plant Material and Extraction:

-

Dried twigs of P. nakaii (7.2 kg) are extracted three times with 40 L of 95% ethanol at 45°C.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with n-hexane (1:1, v/v).

-

The aqueous layer is subsequently partitioned with ethyl acetate (EtOAc).

-

The EtOAc-soluble layer is concentrated to yield the EtOAc fraction (108.5 g).

2.2.3. Column Chromatography:

-

The EtOAc fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed using a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), starting from a ratio of 15:1 and gradually increasing the polarity to 1:1.

-

This process yields several fractions (e.g., Fr. E1-E9).

2.2.4. Further Purification:

-

Heveaflavone and II-4″,I-7-dimethylamentoflavone: Fraction E3 (770 mg) is further purified by repeated silica gel column chromatography with a CH2Cl2/MeOH (2:1) eluent to afford heveaflavone (5.0 mg) and II-4″,I-7-dimethylamentoflavone (213 mg).

-

Podocarpusflavone A: Crystallization of fraction E5 yields podocarpusflavone A (126 mg).

-

Amentoflavone: Fraction E7 is chromatographed on a silica gel column with a CH2Cl2/MeOH gradient. The resulting fraction E7B is then subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) with a methanol/water (55:40) mobile phase to yield amentoflavone (8.2 mg).

Characterization Techniques

The structures of the isolated flavanone derivatives are elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

Biological Activity and Signaling Pathways

Flavanone derivatives from Podocarpus, particularly biflavonoids, have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.

Cytotoxicity and Anticancer Activity

Several biflavonoids isolated from Podocarpus species have shown significant cytotoxic activity against various cancer cell lines. For instance, podocarpusflavone A and II-4″,I-7-dimethoxyamentoflavone from P. nakaii exhibited inhibitory effects on oral epidermoid carcinoma (KB), breast carcinoma (MCF-7), colon adenocarcinoma (DLD), and laryngeal carcinoma (HEp-2) cell lines. These compounds were found to induce apoptosis in MCF-7 cells, primarily through sub-G1/S phase arrest. Furthermore, they have been shown to possess moderate DNA topoisomerase I inhibitory activity.

Antimicrobial Activity

Biflavonoids from Podocarpus henkelii, including 7,4',7'',4'''-tetramethoxy amentoflavone, isoginkgetin, and podocarpusflavone A, have been evaluated for their antibacterial and antifungal activities. Isoginkgetin, in particular, displayed a broad spectrum of activity against several bacterial and fungal pathogens.

Signaling Pathway Modulation

Natural biflavonoids, including those found in Podocarpus, are known to exert their therapeutic benefits by modulating various cellular signaling pathways. One of the key pathways affected is the PI3K-AKT pathway, which plays a crucial role in cell metabolism, growth, and survival.

By inhibiting the PI3K-AKT pathway, Podocarpus biflavonoids can disrupt the signaling cascades that promote the growth and survival of cancer cells, contributing to their observed cytotoxic and apoptotic effects.

Conclusion

The flavanone derivatives found in Podocarpus species represent a promising class of natural products with significant potential for drug development. Their unique structural features, particularly the biflavonoid skeleton, are associated with a range of interesting biological activities. This guide has provided a detailed overview of their natural occurrence, comprehensive protocols for their isolation and characterization, and insights into their mechanisms of action. Further research into these compounds is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for the treatment of various diseases, including cancer.

References

Spectroscopic Data for the Structural Elucidation of Podocarpusflavone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of podocarpusflavone A, a biflavonoid with significant biological activities. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes a key workflow for its isolation and characterization.

Spectroscopic Data of Podocarpusflavone A

The structural identity of podocarpusflavone A is unequivocally confirmed through the combined use of ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide a detailed fingerprint of the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of podocarpusflavone A, recorded in pyridine-d₅, reveal the characteristic signals of a C-C linked biflavonoid structure. The data presented below is derived from the analysis of podocarpusflavone A isolated from Podocarpus nakaii[1].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Podocarpusflavone A (Pyridine-d₅) [1]

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Flavone I | ||

| 2 | 164.0 | |

| 3 | 103.1 | 6.85 (s) |

| 4 | 182.4 | |

| 5 | 162.2 | |

| 6 | 99.4 | 6.42 (d, 2.0) |

| 7 | 164.9 | |

| 8 | 105.5 | 6.81 (d, 2.0) |

| 9 | 158.2 | |

| 10 | 104.9 | |

| 1' | 128.9 | |

| 2' | 129.1 | 7.55 (d, 8.8) |

| 3' | 115.0 | 6.88 (d, 8.8) |

| 4' | 161.8 | |

| 5' | 115.0 | 6.88 (d, 8.8) |

| 6' | 129.1 | 7.55 (d, 8.8) |

| Flavone II | ||

| 2" | 164.0 | |

| 3" | 103.1 | 6.85 (s) |

| 4" | 182.4 | |

| 5" | 162.2 | |

| 6" | 99.4 | 6.42 (d, 2.0) |

| 7" | 164.9 | |

| 8" | 121.9 | |

| 9" | 155.8 | |

| 10" | 104.9 | |

| 1'" | 122.9 | |

| 2'" | 132.8 | 8.21 (d, 2.2) |

| 3'" | 114.7 | |

| 4'" | 161.0 | |

| 5'" | 116.3 | 7.11 (d, 8.6) |

| 6'" | 129.1 | 7.96 (dd, 8.6, 2.2) |

| OMe | 55.2 | 3.59 (s) |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of podocarpusflavone A.

-

Molecular Formula: C₃₁H₂₀O₁₀

-

Molecular Weight: 552.49 g/mol

-

High-Resolution MS (ESI+): A protonated molecule is observed at m/z 553.11293 ([M+H]⁺).

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of podocarpusflavone A, based on common practices for flavonoid characterization.

Isolation of Podocarpusflavone A

A typical workflow for the isolation of podocarpusflavone A from a plant source, such as the twigs of P. nakaii, is outlined below.

-

Extraction: Dried and powdered plant material is extracted with ethanol (B145695) (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. Bioactivity-guided fractionation often points to the EtOAc fraction for containing biflavonoids.

-

Chromatography: The bioactive fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure podocarpusflavone A.

NMR Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of purified podocarpusflavone A is dissolved in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

-

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of podocarpusflavone A is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution and accuracy of the instrument allow for the determination of the elemental composition of the parent ion.

-

Tandem MS (MS/MS): To gain further structural information, the parent ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides insights into the connectivity of the molecule.

Biological Activity Context: Topoisomerase I Inhibition

Podocarpusflavone A has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines. One of its mechanisms of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription[1]. The logical relationship of this inhibitory action is depicted below.

This guide provides foundational spectroscopic data and standardized protocols that are crucial for the accurate identification and further investigation of podocarpusflavone A in research and drug development settings.

References

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activity Screening of Podocarpus Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Podocarpus, a member of the Podocarpaceae family, encompasses a diverse range of evergreen trees and shrubs.[1] Traditionally, various species of Podocarpus have been utilized in folk medicine to treat a variety of ailments, including fevers, asthma, coughs, and inflammatory conditions.[2][3][4] Modern scientific inquiry has begun to validate these traditional uses, revealing a wealth of bioactive secondary metabolites within these plants, such as terpenoids, flavonoids, and phenolic compounds.[1][4] This technical guide provides an in-depth overview of the screening of Podocarpus plant extracts for various biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to aid researchers in the exploration of this promising genus for novel therapeutic agents.

Core Biological Activities and Phytochemical Composition

Extracts from various Podocarpus species have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][4] The primary bioactive constituents responsible for these activities are secondary metabolites.[1] Quantitative analysis of several Podocarpus species has revealed significant amounts of total terpenoids, flavonoids, and phenolic compounds. For instance, P. neriifolius has been shown to contain high concentrations of these compounds.[1]

Table 1: Total Bioactive Compounds in Podocarpus Species

| Species | Total Terpenoids (mg/g) | Total Flavonoids (mg/g) | Total Phenolic Compounds (mg/g) |

| P. neriifolius | 4.53 | 23.5 | 274.3 |

| P. elongatus | 4.19 | - | - |

| P. macrophyllus | 3.98 | - | - |

| P. gracilior | 3.13 | - | - |

| Data sourced from Al-sayed et al. (2022)[1] |

Anticancer Activity

Certain Podocarpus species have been identified as sources of potent anticancer compounds. One of the most notable is Taxol, a diterpenoid with significant antitumor activity, which has been isolated from P. gracilior.[1] The cytotoxic effects of extracts and isolated compounds have been evaluated against various cancer cell lines.

Table 2: Anticancer Activity of Podocarpus Extracts and Compounds

| Species / Compound | Cancer Cell Line | Activity Metric (IC50) |

| P. elongatus (Taxol) | HCT-116 (Colon) | 30.2 µg/mL |

| P. elongatus (Taxol) | HepG-2 (Liver) | 53.7 µg/mL |

| P. elongatus (Taxol) | MCF-7 (Breast) | 71.8 µg/mL |

| Data sourced from Al-sayed et al. (2022)[1] |

Antimicrobial Activity

The antimicrobial properties of Podocarpus extracts have been investigated against a range of pathogenic bacteria and fungi. These studies demonstrate the potential of these plants to yield novel antibiotics.

Table 3: Antimicrobial Activity of Podocarpus Species

| Species | Microorganism | Activity Metric (MIC) |

| Podocarpus spp. | Gram-positive bacteria | 98 µg/mL |

| Podocarpus spp. | Klebsiella pneumoniae | 0.33 mg/mL |

| Podocarpus spp. | Fungi | 30 µg/mL |

| P. latifolius (Methanolic extract) | Klebsiella pneumoniae | 343 µg/mL |

| P. latifolius (Aqueous extract) | Klebsiella pneumoniae | 557 µg/mL |

| P. latifolius (Methanolic extract) | Proteus mirabilis | 580 µg/mL |

| P. latifolius (Aqueous extract) | Proteus mirabilis | 634 µg/mL |

| Data sourced from Abdillahi et al. (2008) and Mpala et al. (2024)[5] |

Antioxidant Activity

The antioxidant potential of Podocarpus extracts has been evaluated using various assays, which measure the capacity of the extracts to scavenge free radicals and reduce oxidative stress.

Table 4: Antioxidant Activity of Podocarpus Species

| Species | Assay | Activity Metric (EC50 / % Inhibition) |

| P. latifolius (Stem) | DPPH | 0.84 µg/mL (EC50) |

| P. elongatus (Stem) | β-carotene-linoleic acid | 99.44% inhibition |

| P. falcatus (Leaf) | β-carotene-linoleic acid | 96.12% inhibition |

| P. latifolius (Leaf) | β-carotene-linoleic acid | 96.39% inhibition |

| P. gracilior | DPPH | 20.7 µg/mL (IC50) |

| P. macrophyllus | DPPH | 12.7 µg/mL (IC50) |

| P. neriifolius | DPPH | 10.2 µg/mL (IC50) |

| P. elongatus | DPPH | 7.9 µg/mL (IC50) |

| Data sourced from Abdillahi et al. (2011) and Al-sayed et al. (2022)[1][3] |

Anti-inflammatory Activity

Podocarpus extracts and their isolated compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways.

Table 5: Anti-inflammatory Activity of Podocarpus Extracts and Compounds

| Species / Compound | Assay / Target | Activity Metric (IC50 / EC50) |

| P. elongatus (Stem) | COX-1 | 5.02 µg/mL (EC50) |

| P. latifolius (Leaf) | COX-2 | 5.13 µg/mL (EC50) |

| Nagilactone B 1-O-β-D-glucoside (P. nagi) | NO Production (RAW264.7 cells) | 0.18 µM (IC50) |

| Nagilactone N3 3-O-β-D-glucoside (P. nagi) | NO Production (RAW264.7 cells) | 0.53 µM (IC50) |

| Data sourced from Abdillahi et al. (2011) and Fan et al. (2018)[3][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Phytochemical Screening

Objective: To qualitatively identify the presence of major classes of secondary metabolites.

Materials:

-

Dried and powdered plant material

-

Solvents (e.g., methanol (B129727), ethanol, acetone, hexane)

-

Standard chemical reagents for each class of compound (e.g., Wagner's reagent for alkaloids, ferric chloride for phenols).

Procedure:

-

Extraction: Macerate the powdered plant material in the chosen solvent for a specified period (e.g., 24-72 hours) with periodic shaking.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator.

-

Qualitative Tests: Perform specific colorimetric or precipitation reactions for different classes of phytochemicals. For example:

-

Alkaloids (Wagner's Test): Acidify the extract with hydrochloric acid and add Wagner's reagent. A reddish-brown precipitate indicates the presence of alkaloids.

-

Phenolic Compounds (Ferric Chloride Test): To the extract, add a few drops of ferric chloride solution. The formation of a bluish-black color indicates the presence of phenols.

-

Flavonoids (Shinoda Test): To the extract, add magnesium turnings and concentrated hydrochloric acid. The appearance of a pink or magenta color indicates the presence of flavonoids.

-

Terpenoids (Salkowski Test): Mix the extract with chloroform (B151607) and add concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.

-

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of plant extracts on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

96-well microtiter plates

-

Complete cell culture medium

-

Podocarpus extract or isolated compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the plant extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a plant extract against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Podocarpus extract

-

Positive control antibiotic/antifungal

-

Resazurin or other viability indicators (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a serial two-fold dilution of the plant extract in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with microorganism and a known antibiotic/antifungal), a negative control (broth with microorganism only), and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the extract that visibly inhibits the growth of the microorganism. This can be observed visually or by using a viability indicator.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a plant extract.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Podocarpus extract

-

Positive control (e.g., ascorbic acid, BHT)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare different concentrations of the plant extract in a suitable solvent.

-

Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the extract.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

EC50 Determination: The EC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined graphically.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of a plant extract to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

24-well or 96-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Podocarpus extract or compound

-

Griess reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in plates and allow them to adhere.

-

Pre-treatment: Treat the cells with different concentrations of the plant extract for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-stimulated control wells to determine the percentage of NO inhibition. The IC50 value is then calculated.

Visualizing the Science: Workflows and Pathways

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of screening Podocarpus extracts.

Experimental Workflow for Bioactivity Screening

Caption: Workflow for the preparation and screening of Podocarpus extracts.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Certain compounds isolated from Podocarpus, such as specific podolactones, have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 5. Essential Oils Composition and Antioxidant Properties of Three Thymus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Unveiling Nature's Complexity: A Technical Guide to the Discovery and Isolation of Novel Biflavonoids from Podocarpus

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and isolation of novel biflavonoids from the Podocarpus genus. This document outlines detailed experimental protocols, presents comprehensive quantitative data, and visualizes complex biological pathways to facilitate further research and development in this promising area of natural product chemistry.

Introduction

The genus Podocarpus has long been a subject of phytochemical investigation due to its rich diversity of secondary metabolites, including a notable class of compounds known as biflavonoids. These dimeric flavonoids exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This guide focuses on the systematic approach to isolating and characterizing novel biflavonoids from Podocarpus, with a particular emphasis on the methodologies employed for extraction, purification, and structural elucidation.

Experimental Protocols

A successful isolation campaign for novel biflavonoids from Podocarpus necessitates a meticulous and systematic approach. The following protocols are based on established methodologies and can be adapted for various Podocarpus species.

Plant Material Collection and Preparation

-

Collection: The twigs and leaves of the selected Podocarpus species are collected. For example, in the study of Podocarpus nakaii, the plant material was collected from the midland mountains of Taiwan.[1]

-

Identification: The plant material should be identified by a qualified botanist, and a voucher specimen deposited in a recognized herbarium for future reference.

-

Preparation: The collected plant material is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Biflavonoid Mixture

-

Solvent Extraction: The powdered plant material (e.g., 7.2 kg of dried twigs of P. nakaii) is extracted exhaustively with a suitable organic solvent. 95% ethanol (B145695) is a common choice, and the extraction is typically performed at a slightly elevated temperature (e.g., 45°C) for a prolonged period, often repeated multiple times (e.g., three times with 40 L of solvent each time) to ensure complete extraction of the target compounds.[1]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation of Biflavonoids

This multi-step process aims to separate the complex crude extract into simpler fractions and ultimately isolate pure biflavonoids.

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. A common sequence is n-hexane followed by ethyl acetate (B1210297) (EtOAc).

-

The aqueous suspension is first partitioned against n-hexane (in a 1:1 ratio) to remove non-polar constituents like fats and waxes.[1]

-

The remaining aqueous layer is then partitioned against ethyl acetate. The EtOAc-soluble layer, which is typically enriched with flavonoids and other moderately polar compounds, is collected.[1]

-

The EtOAc fraction is concentrated under vacuum. This fraction is often the most promising for containing bioactive biflavonoids.

-

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the initial separation of the EtOAc fraction.

-

Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A typical gradient involves a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting from a high CH₂Cl₂ to MeOH ratio (e.g., 15:1) and progressing to a lower ratio (e.g., 1:1).[1]

-

Fraction Collection: The eluate is collected in numerous small fractions. These fractions are monitored by Thin Layer Chromatography (TLC) to identify those with similar chemical profiles, which are then combined.

-

-

Purification of Individual Biflavonoids:

-

The combined fractions from the initial column chromatography are subjected to further purification steps. This may involve repeated column chromatography on silica gel with different solvent systems (e.g., CH₂Cl₂/MeOH in a 2:1 ratio).[1]

-

For final purification, techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., RP-HPLC with a MeOH/H₂O gradient) can be employed to isolate pure compounds.[1]

-

In some cases, crystallization from a suitable solvent can yield pure biflavonoids directly from the enriched fractions.[1]

-

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the isolated biflavonoids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for unambiguous structure determination. This includes:

-

¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HMQC), and long-range correlations between protons and carbons (HMBC), which are essential for piecing together the final structure.[1]

-

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present (e.g., hydroxyls, carbonyls) and the chromophoric system of the biflavonoids, respectively.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data for four [3′→8″]-biflavonoids isolated from Podocarpus nakaii.

Table 1: Cytotoxicity of Biflavonoids from Podocarpus nakaii

| Compound | ED₅₀ (µg/mL) | |||

| KB | MCF-7 | DLD | HEp-2 | |

| Amentoflavone (AF) | >40 | >40 | >40 | >40 |

| Podocarpusflavone-A (PF) | 10.32 | 16.24 | 12.55 | 15.89 |

| II-4″,I-7-dimethoxyamentoflavone (DAF) | 4.56 | 15.17 | 6.89 | 10.21 |

| Heveaflavone (HF) | >40 | >40 | >40 | >40 |

Data sourced from Lin et al., 2012.[1]

Table 2: Spectroscopic Data for Isolated Biflavonoids

| Compound | Molecular Formula | ESI-MS (m/z) | ¹H NMR (Pyridine-d₅, 400 MHz) δ in ppm |

| Amentoflavone (AF) | C₃₀H₁₈O₁₀ | 537.13 [M-H]⁻ | 8.55 (dd, J=2.4, H-2'), 7.89 (dd, J=8.4, 2.4, H-2'''), 7.38 (d, J=8.4, H-5'), 7.03 (s), 6.91 (s), 6.85 (s), 6.78 (d, J=2.0, H-6), 6.77 (d, J=2.0, H-8), 6.12 (d, J=8.4, H-3''') |

| Podocarpusflavone-A (PF) | C₃₁H₂₀O₁₀ | 551.13 [M-H]⁻ | Similar to AF with an additional methoxyl signal at 3.59 (s) |

| II-4″,I-7-dimethoxyamentoflavone (DAF) | C₃₂H₂₂O₁₀ | 565.22 [M-H]⁻ | Similar to PF with an additional methoxyl signal |

| Heveaflavone (HF) | C₃₃H₂₄O₁₀ | 580.13 [M-H]⁻ | Similar to DAF with an additional methoxyl signal |

¹H NMR data for Amentoflavone sourced from Lin et al., 2012.[1] Other data are inferred from the same publication.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of biflavonoids.

Signaling Pathway of Biflavonoid-Induced Apoptosis

References

A Technical Guide to the Physical and Chemical Properties of Podocarpusflavone A

Introduction

Podocarpusflavone A is a naturally occurring biflavonoid found in several plant species, including those from the Podocarpus, Garcinia, and Kielmeyera genera.[1][2][3] Structurally, it is a complex molecule composed of two flavone (B191248) units linked by a carbon-carbon bond.[4] This compound has garnered significant interest within the scientific community, particularly in drug development, due to its diverse and potent biological activities. These activities include notable anticancer, antioxidant, antimicrobial, and antimycobacterial properties.[4][5] This technical guide provides a comprehensive overview of the chemical identity, physical properties, spectroscopic data, and key experimental protocols related to podocarpusflavone A, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Structure